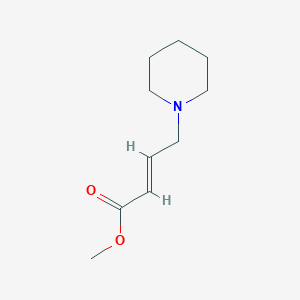
4,4'-Difluoro-3-(trifluoromethyl)-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4'-二氟-3-(三氟甲基)-1,1'-联苯是一种有机化合物,其特点是在联苯结构上连接有氟原子和三氟甲基。
准备方法
合成路线和反应条件
4,4'-二氟-3-(三氟甲基)-1,1'-联苯的合成通常涉及在联苯骨架上引入氟原子和三氟甲基。一种常见的方法是使用四氟化硫 (SF4) 或二乙基氨基硫三氟化物 (DAST) 等氟化剂来引入氟原子。 在适当的反应条件下,可以使用三氟甲基碘 (CF3I) 或三氟甲基三甲基硅烷 (TMSCF3) 等试剂引入三氟甲基 .
工业生产方法
该化合物的工业生产可能涉及大规模的氟化和三氟甲基化过程。 这些过程通常在专门的反应器中进行,这些反应器旨在处理高反应性的氟化剂,并确保反应的安全性和效率 .
化学反应分析
反应类型
4,4'-二氟-3-(三氟甲基)-1,1'-联苯可以进行各种化学反应,包括:
取代反应: 氟原子和三氟甲基可以使用亲核试剂或亲电试剂被其他官能团取代。
氧化和还原: 该化合物可以在特定条件下被氧化或还原,形成不同的衍生物。
偶联反应: 它可以参与偶联反应,形成更复杂的分子.
常用试剂和条件
亲核取代: 氢化钠 (NaH) 在干燥的二甲基甲酰胺 (DMF) 中可以用来将氟原子替换为亲核试剂。
亲电取代: 亲电试剂如溴 (Br2) 可以用来引入新的官能团。
氧化: 高锰酸钾 (KMnO4) 等氧化剂可用于氧化该化合物。
形成的主要产物
从这些反应中形成的主要产物取决于所用试剂和条件。 例如,亲核取代可以产生具有不同官能团的衍生物,而氧化可以产生氧化的联苯衍生物 .
科学研究应用
4,4'-二氟-3-(三氟甲基)-1,1'-联苯在科学研究中具有广泛的应用:
化学: 它被用作合成更复杂含氟有机化合物的构建单元。
生物学: 该化合物的独特性质使其在生物体系研究中非常有用,特别是在氟化药物的开发中。
医药: 它正在被研究用于药物开发,尤其是由于其稳定性和生物利用度。
5. 作用机理
4,4'-二氟-3-(三氟甲基)-1,1'-联苯的作用机理涉及其通过其氟原子和三氟甲基与分子靶标相互作用。这些相互作用会影响化合物的结合亲和力、稳定性和反应性。 所涉及的具体途径取决于化合物使用环境,例如在生物系统或化学反应中 .
作用机制
The mechanism of action of 4,4’-Difluoro-3-(trifluoromethyl)-1,1’-biphenyl involves its interaction with molecular targets through its fluorine atoms and trifluoromethyl group. These interactions can affect the compound’s binding affinity, stability, and reactivity. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or chemical reactions .
相似化合物的比较
类似化合物
- 4,4'-二氟-3,3'-双(三氟甲基)联苯
- 4,4'-二氟-3-(三氟甲基)丁-3-烯-1-酮
- 2-氟-3-(三氟甲基)呋喃
独特性
4,4'-二氟-3-(三氟甲基)-1,1'-联苯的独特之处在于其在联苯骨架上氟原子和三氟甲基的特定排列。 这种独特的结构赋予了独特的化学性质,例如高稳定性、抗降解性和特定的反应模式,使其在各种应用中具有价值 .
属性
分子式 |
C13H7F5 |
|---|---|
分子量 |
258.19 g/mol |
IUPAC 名称 |
1-fluoro-4-(4-fluorophenyl)-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H7F5/c14-10-4-1-8(2-5-10)9-3-6-12(15)11(7-9)13(16,17)18/h1-7H |
InChI 键 |
QFTFZQXCLDEXRQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-Chloro-7-(trifluoromethyl)thieno[3,2-D]pyrimidine](/img/structure/B12094260.png)










